molecular formula C18H20N4O B5977347 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine

Cat. No. B5977347
M. Wt: 308.4 g/mol
InChI Key: VNNOKOCMBHVYTB-UHFFFAOYSA-N
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Description

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine, also known as BMTP-4, is a chemical compound that has shown promising results in scientific research. It belongs to the class of pyran amines and has been studied extensively for its potential applications in various fields.

Mechanism of Action

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP activity, N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine can induce DNA damage and cell death in cancer cells. It has also been shown to have neuroprotective effects by preventing neuronal cell death.
Biochemical and Physiological Effects:
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine has been shown to have a number of biochemical and physiological effects. In cancer cells, it induces DNA damage and cell death. In neurons, it prevents cell death and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be effective in a variety of cell lines and animal models. However, there are also some limitations to its use. It has not yet been tested in human clinical trials, and its long-term safety and efficacy are still unknown.

Future Directions

There are several future directions for research on N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine. One area of interest is its potential use in combination with other anti-cancer drugs to improve treatment outcomes. Another area of interest is its potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Further research is needed to fully understand the potential applications of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine in these areas.

Synthesis Methods

The synthesis of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the synthesis of 2-(1H-benzimidazol-1-yl) acetic acid, which is then reacted with 3-pyridinylmethylamine to form the desired compound.

Scientific Research Applications

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine has been extensively studied for its potential applications in various fields. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-2-6-17-16(5-1)21-13-22(17)18-14(4-3-9-19-18)12-20-15-7-10-23-11-8-15/h1-6,9,13,15,20H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNOKOCMBHVYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine

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